molecular formula C8H9IN2O B8561512 N inverted exclamation mark -Hydroxy-2-(4-iodophenyl)acetimidamide CAS No. 176860-58-5

N inverted exclamation mark -Hydroxy-2-(4-iodophenyl)acetimidamide

Cat. No.: B8561512
CAS No.: 176860-58-5
M. Wt: 276.07 g/mol
InChI Key: NHLDVXLYCNARNI-UHFFFAOYSA-N
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Description

N inverted exclamation mark -Hydroxy-2-(4-iodophenyl)acetimidamide is a chemical compound with the molecular formula C8H9IN2O. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an acetamidine group through a hydroxy linkage. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N inverted exclamation mark -Hydroxy-2-(4-iodophenyl)acetimidamide typically involves the reaction of 4-iodoaniline with glyoxylic acid, followed by the introduction of a hydroxylamine group. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N inverted exclamation mark -Hydroxy-2-(4-iodophenyl)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiolates (R-SH) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

N inverted exclamation mark -Hydroxy-2-(4-iodophenyl)acetimidamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of N inverted exclamation mark -Hydroxy-2-(4-iodophenyl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N-(4-iodophenyl)acetamide
  • 4-iodo-N-hydroxybenzamide
  • N-hydroxy-4-iodobenzylamine

Uniqueness

N inverted exclamation mark -Hydroxy-2-(4-iodophenyl)acetimidamide is unique due to its specific structural features, such as the presence of both a hydroxy and an acetamidine group attached to a phenyl ring with an iodine atom. This unique combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

176860-58-5

Molecular Formula

C8H9IN2O

Molecular Weight

276.07 g/mol

IUPAC Name

N'-hydroxy-2-(4-iodophenyl)ethanimidamide

InChI

InChI=1S/C8H9IN2O/c9-7-3-1-6(2-4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)

InChI Key

NHLDVXLYCNARNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=NO)N)I

Origin of Product

United States

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